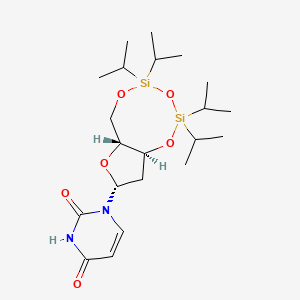

3',5'-TIPS-2'-Deoxyuridine

Description

3',5'-TIPS-2'-Deoxyuridine (3',5'-bis-O-tert-butyldimethylsilyl-2'-deoxyuridine) is a chemically modified nucleoside derivative where the 3' and 5' hydroxyl groups of the ribose moiety are protected by tert-butyldimethylsilyl (TBDMS) groups. These silyl ether protecting groups enhance the compound’s stability during synthetic procedures, particularly in oligonucleotide synthesis, by preventing undesired side reactions at the hydroxyl sites . The TIPS (triisopropylsilyl) nomenclature is occasionally used interchangeably with TBDMS in some literature, but the structure described here specifically employs TBDMS groups. This compound is pivotal in constructing modified DNA sequences for applications in drug discovery, molecular biology, and nucleic acid therapeutics .

Properties

IUPAC Name |

1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2O6Si2/c1-13(2)30(14(3)4)26-12-18-17(28-31(29-30,15(5)6)16(7)8)11-20(27-18)23-10-9-19(24)22-21(23)25/h9-10,13-18,20H,11-12H2,1-8H3,(H,22,24,25)/t17-,18+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMJTBGYAMVDO-NLWGTHIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(CC(O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-TIPS-2’-Deoxyuridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxyuridine. One common method is to react TIPS-2’-deoxyuridine with a reagent containing a reactive propyl functional group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of 3’,5’-TIPS-2’-Deoxyuridine is more complex and usually conducted under laboratory conditions. The process involves multiple steps of protection and deprotection of functional groups to ensure the selective modification of the nucleoside .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-TIPS-2’-Deoxyuridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to modify the nucleobase or the sugar moiety.

Substitution: Substitution reactions, particularly at the 5-position of the uracil ring, are common

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as n-butyllithium and various electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various 5-substituted derivatives of 3’,5’-TIPS-2’-Deoxyuridine, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

- Synthesis of Modified Nucleosides : TIPS-dU is utilized in synthesizing various modified nucleosides and nucleotides, which are crucial for studying DNA and RNA structures and functions. The TIPS protection allows for selective modifications without compromising the integrity of the nucleobase.

- Chemical Reactions : TIPS-dU can undergo several chemical reactions such as oxidation, reduction, and substitution. These reactions are instrumental in creating derivatives that exhibit different biological activities. For instance, oxidation reactions can introduce functional groups that enhance the compound's interaction with biological targets.

Biology

- DNA Replication Studies : TIPS-dU serves as a probe to investigate DNA replication and repair mechanisms. Its incorporation into DNA during replication can disrupt normal enzymatic functions, allowing researchers to study the effects of modified nucleotides on cellular processes.

- Cell Proliferation Assays : Similar to other thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU), TIPS-dU can be used to label proliferating cells. This application is vital for understanding cell division in various contexts, including cancer research .

Medicine

- Antiviral and Anticancer Potential : Modified nucleosides like TIPS-dU are being investigated for their potential as antiviral agents and anticancer drugs. The stability provided by the TIPS group enhances the compound's efficacy against certain viral infections and cancer cell lines.

- Pharmaceutical Development : TIPS-dU is also employed in developing new pharmaceuticals and diagnostic tools. Its unique properties make it suitable for creating targeted therapies that can selectively interact with specific cellular pathways.

Case Study 1: DNA Repair Mechanisms

In a study investigating DNA repair mechanisms, researchers incorporated TIPS-dU into cellular DNA to observe its effects on repair pathways. The results indicated that cells with TIPS-dU incorporated exhibited altered repair kinetics compared to controls, highlighting its utility in studying DNA damage response mechanisms.

Case Study 2: Antiviral Activity

Another significant study evaluated the antiviral properties of TIPS-dU against various viruses. The findings demonstrated that TIPS-dU effectively inhibited viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

Mechanism of Action

The mechanism of action of 3’,5’-TIPS-2’-Deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases and other enzymes involved in DNA synthesis and repair . This can lead to the inhibition of viral replication or the induction of cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparative Insights

Synthetic Efficiency: The TBDMS-protected derivative achieves moderate yields (~56%) using palladium-mediated coupling, comparable to 5-vinyl derivatives (92% after deprotection) . In contrast, halogenated analogs like IDU and FdUrd require direct halogenation, often with lower yields due to reactivity challenges . Aminohexyl-modified derivatives (e.g., compound IV in ) involve multi-step bromination and substitution, yielding ~69%, highlighting the trade-off between functional complexity and efficiency .

Biological Activity: Antiviral Activity: IDU and FdUrd are clinically approved for herpes and HSV, respectively, targeting viral DNA polymerase or thymidylate synthase . In contrast, 3',5'-TIPS-2'-deoxyuridine lacks direct antiviral activity but serves as a synthetic intermediate for active analogs (e.g., 5-vinyl derivatives) . Antimicrobial Effects: Aminohexyl-modified derivatives inhibit Micrococcus luteus growth by disrupting DNA metabolism, a mechanism distinct from halogenated analogs . Enzyme Interactions: 5-hydroxy-2'-deoxyuridine is a substrate for DNA repair enzymes (e.g., endonuclease III), while 3'-deoxyuridine triphosphates inhibit RNA polymerases competitively .

Therapeutic Mechanisms :

- FdUrd and IDU act as antimetabolites, incorporating into DNA/RNA to terminate synthesis .

- Lipophilic derivatives (e.g., 3',5'-O-dipalmitoyl-FdUrd) enhance tumor targeting via liposomal delivery, demonstrating improved pharmacokinetics over unmodified FdUrd .

Research and Clinical Implications

- Synthetic Utility : The TBDMS protection in this compound is critical for solid-phase oligonucleotide synthesis, enabling precise incorporation of modified bases (e.g., 5-ethynyl-dU for click chemistry) .

- Therapeutic Limitations : While halogenated analogs (IDU, FdUrd) have established clinical roles, their toxicity (e.g., leukopenia, stomatitis) limits prolonged use . Modified derivatives with reduced toxicity (e.g., liposomal formulations) are under investigation .

- Emerging Targets : Derivatives like 5-formyl-2'-deoxyuridine are precursors for C5-functionalized nucleosides, expanding applications in oxidative damage detection and epigenetics .

Biological Activity

3',5'-TIPS-2'-Deoxyuridine (TIPS-dU) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer therapy. This compound is characterized by the presence of a triisopropylsilyl (TIPS) group at the 5' position of the deoxyribose sugar, which enhances its stability and solubility compared to unmodified nucleosides. This article explores the biological activity of TIPS-dU, focusing on its antiviral properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The structural modification of 2'-deoxyuridine with a TIPS group significantly alters its physicochemical properties. The TIPS group increases lipophilicity and provides resistance to enzymatic degradation, which is crucial for enhancing the bioavailability of nucleoside analogs.

Antiviral Activity

TIPS-dU has shown promising antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

- Mechanism of Action : TIPS-dU acts as a substrate for viral DNA polymerases, leading to chain termination during viral DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral therapies.

- Case Studies : In vitro studies demonstrated that TIPS-dU inhibited HSV replication effectively. For instance, a study reported a significant reduction in viral titers when infected cells were treated with varying concentrations of TIPS-dU, showcasing its potential as an antiviral agent .

Anticancer Properties

In addition to its antiviral properties, TIPS-dU exhibits anticancer activity.

- Cellular Effects : Research indicates that TIPS-dU can induce apoptosis in cancer cells by disrupting DNA synthesis. It was observed that treatment with TIPS-dU led to increased levels of DNA damage markers in various cancer cell lines .

- Research Findings : A study involving breast cancer cell lines showed that TIPS-dU treatment resulted in a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 10 µM .

Comparative Biological Activity

To provide a clearer understanding of TIPS-dU's biological activity, the following table compares its effects with other nucleoside analogs:

| Compound | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Chain termination during DNA synthesis |

| Idoxuridine | High | Low | Chain termination |

| Acyclovir | Very High | None | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.